molecular formula C8H11ClN2O2S2 B2591113 1-[(5-Chlorothien-2-yl)sulfonyl]piperazine CAS No. 750607-94-4

1-[(5-Chlorothien-2-yl)sulfonyl]piperazine

Cat. No.: B2591113
CAS No.: 750607-94-4
M. Wt: 266.76
InChI Key: RBKLPYOXLAWRCL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-[(5-Chlorothien-2-yl)sulfonyl]piperazine involves several steps, typically starting with the chlorination of thiophene to produce 5-chlorothiophene. This intermediate is then subjected to sulfonylation to introduce the sulfonyl group. Finally, the sulfonylated thiophene is reacted with piperazine under controlled conditions to yield the desired compound . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .

Chemical Reactions Analysis

1-[(5-Chlorothien-2-yl)sulfonyl]piperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize reaction rates and yields .

Scientific Research Applications

1-[(5-Chlorothien-2-yl)sulfonyl]piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(5-Chlorothien-2-yl)sulfonyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group plays a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation .

Comparison with Similar Compounds

1-[(5-Chlorothien-2-yl)sulfonyl]piperazine can be compared with other similar compounds, such as:

Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of this compound in scientific research .

Properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O2S2/c9-7-1-2-8(14-7)15(12,13)11-5-3-10-4-6-11/h1-2,10H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBKLPYOXLAWRCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85198879
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Synthesis routes and methods

Procedure details

Method B (14, 20, 23, 32). 2-[4-(5-Chloro-thiophene-2-sulfonyl)-piperazin-1-yl]-6,7-dimethoxy-quinazolin-4-ylamine (14): To a solution of piperazine (0.517 g, 6.0 mmol) and 5-chloro-thiophene-2-sulfonyl chloride (0.436 g, 2.0 mmol) in methanol (10 mL), the mixture was stirred at room temperature for 1 h. The solvent was evaporated, and the residue was purified with silica gel chromatography to obtain 1-(5-chloro-thiophene-2-sulfonyl)-piperazine. The intermediate (0.266 g, 1.0 mmol) and 4-amino-2-chloro-6,7-dimethoxy-quinazoline (0.251 g, 1.0 mmol) in 1-butanol (5 mL) were stirred under reflux overnight, and cooled to 80° C. The collected solid product was washed with ethyl acetate (2×10 mL), stirred in methanol (30 mL) under reflux for 1 h, filtered, washed with methanol (2×10 ml) to yield compound 14. 1HNMR (DMSO-d6) δ 3.06-3.08 (m, 4H), 3.80 (s, 3H), 3.84 (s, 3H), 3.94 (s, 4H), 7.36 (s, 1H), 7.37 (s, 1H), 7.59 (s, 1H), 7.60 (s, 1H). HRMS (M+H)+ calcd for C18H21ClN5O4S2 470.0718, found 470.0740. Anal. (C18H20ClN5O4S2.HCl) C, H, N.
Name
2-[4-(5-Chloro-thiophene-2-sulfonyl)-piperazin-1-yl]-6,7-dimethoxy-quinazolin-4-ylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.517 g
Type
reactant
Reaction Step One
Quantity
0.436 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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